molecular formula C19H24N2O2S B12927282 4-Butyl-N-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)benzene-1-sulfonamide CAS No. 583025-25-6

4-Butyl-N-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)benzene-1-sulfonamide

Cat. No.: B12927282
CAS No.: 583025-25-6
M. Wt: 344.5 g/mol
InChI Key: UOXRATPLTLGJQF-UHFFFAOYSA-N
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Description

4-butyl-N-(2-methylisoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a sulfonamide group attached to a benzenesulfonamide moiety, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2-methylisoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-butylbenzenesulfonyl chloride with 2-methylisoindoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(2-methylisoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-butyl-N-(2-methylisoindolin-5-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-methylisoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • N-methylbenzenesulfonamide
  • N-ethylbenzenesulfonamide

Uniqueness

4-butyl-N-(2-methylisoindolin-5-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the 2-methylisoindolin-5-yl group enhances its binding affinity to molecular targets, making it a more potent compound compared to its analogs .

Properties

CAS No.

583025-25-6

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

4-butyl-N-(2-methyl-1,3-dihydroisoindol-5-yl)benzenesulfonamide

InChI

InChI=1S/C19H24N2O2S/c1-3-4-5-15-6-10-19(11-7-15)24(22,23)20-18-9-8-16-13-21(2)14-17(16)12-18/h6-12,20H,3-5,13-14H2,1-2H3

InChI Key

UOXRATPLTLGJQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CN(C3)C)C=C2

Origin of Product

United States

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